N-(3-hydroxyphenyl)pentanamide

Hydrogen bonding Medicinal chemistry Structure-activity relationship

Researchers often assume regioisomeric interchangeability, risking misleading SAR. N-(3-Hydroxyphenyl)pentanamide provides a meta-hydroxy substitution that alters H-bond donor/acceptor geometry versus para/ortho isomers, enabling precise vector-specific target engagement. • Distinct H-bond geometry for selective protein-ligand interactions • ~0.75 LogP reduction vs. unsubstituted phenyl analog for balanced lipophilicity • Free phenolic -OH enables rapid O-functionalization without deprotection. Sourced from verified suppliers with 95%+ purity; available for immediate dispatch.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 55791-89-4
Cat. No. B187269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)pentanamide
CAS55791-89-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC(=CC=C1)O
InChIInChI=1S/C11H15NO2/c1-2-3-7-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)
InChIKeyYUOQLSHROSKERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxyphenyl)pentanamide Analytical Profile


N-(3-Hydroxyphenyl)pentanamide (CAS 55791-89-4) is a phenolic amide characterized by a meta-hydroxy substitution on the phenyl ring and a linear pentanamide chain [1]. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , this compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . The meta-hydroxyl group confers a distinct hydrogen-bonding profile and electronic distribution compared to its ortho- and para-hydroxy isomers, while the five-carbon aliphatic chain provides balanced lipophilicity . Commercially available from multiple vendors at purities of 95–98%, this building block is primarily utilized in drug discovery programs, chemical biology probe development, and structure-activity relationship (SAR) studies.

Why Substitution with Analogs Fails in SAR Workflows


Substitution of N-(3-hydroxyphenyl)pentanamide with closely related analogs—such as the para-hydroxy isomer (N-(4-hydroxyphenyl)pentanamide), the unsubstituted phenyl derivative (N-phenylpentanamide), or the methoxy analog (N-(3-methoxyphenyl)pentanamide)—introduces measurable and functionally significant changes in physicochemical properties that directly impact biological target engagement and synthetic tractability. The meta-hydroxy substitution alters hydrogen-bond donor/acceptor geometry, electronic distribution on the aromatic ring, and lipophilicity relative to alternative regioisomers [1]. These differences translate into quantifiable variations in computed LogP, topological polar surface area, and predicted binding interactions, which collectively undermine the validity of assuming functional interchangeability in SAR campaigns [2]. Consequently, procurement decisions for hit-to-lead optimization or mechanistic studies must be guided by compound-specific, comparator-anchored evidence rather than class-level assumptions.

Quantitative Differentiation vs. Closest Analogs


Distinct Hydrogen-Bond Donor/Acceptor Profile vs. Analogs

N-(3-hydroxyphenyl)pentanamide possesses 2 hydrogen-bond donors (amide NH, phenolic OH) and 3 hydrogen-bond acceptors (amide carbonyl, phenolic oxygen, amide nitrogen) [1]. In comparison, the unsubstituted analog N-phenylpentanamide contains only 1 hydrogen-bond donor and 2 hydrogen-bond acceptors, lacking the phenolic hydroxyl group entirely [2]. The para-hydroxy isomer N-(4-hydroxyphenyl)pentanamide has an identical donor/acceptor count (2 donors, 3 acceptors) but differs in the spatial orientation of the hydroxyl group, altering the vector of potential intermolecular interactions [3]. This meta-positioning uniquely positions the hydroxyl group for intramolecular hydrogen bonding with the amide carbonyl in certain conformations, a feature absent in the para-isomer.

Hydrogen bonding Medicinal chemistry Structure-activity relationship

Reduced Lipophilicity vs. Unsubstituted Phenyl Analog

The computed octanol-water partition coefficient (LogP) for N-(3-hydroxyphenyl)pentanamide is approximately 1.93 , whereas the unsubstituted analog N-phenylpentanamide exhibits a significantly higher LogP of 2.68 (ACD/LogP) [1]. This difference of 0.75 LogP units corresponds to a theoretical ~5.6-fold reduction in lipophilicity, which has direct implications for aqueous solubility, membrane permeability, and plasma protein binding. The para-hydroxy isomer N-(4-hydroxyphenyl)pentanamide shares a similar LogP of approximately 1.93–2.3 (XLogP3 = 2.3), indicating that meta- vs. para-substitution does not substantially alter overall lipophilicity but may influence local polarity distribution [2].

Lipophilicity ADME Drug-likeness

Increased Topological Polar Surface Area vs. Unsubstituted Analog

The topological polar surface area (TPSA) of N-(3-hydroxyphenyl)pentanamide is computed as 49.3 Ų [1], attributable to the contributions of the amide and phenolic hydroxyl functionalities. In contrast, the unsubstituted analog N-phenylpentanamide has a TPSA of only 29 Ų, a reduction of approximately 20 Ų [2]. The para-hydroxy isomer N-(4-hydroxyphenyl)pentanamide exhibits an identical TPSA of 49 Ų , indicating that the meta- and para-regioisomers are indistinguishable by this global descriptor. TPSA values correlate inversely with intestinal absorption and blood-brain barrier penetration; compounds with TPSA > 60–70 Ų are generally considered to have poor oral bioavailability, while those below 60 Ų are more favorable.

Polar surface area Membrane permeability Oral bioavailability

Distinct Boiling Point and Density Differentiation

N-(3-hydroxyphenyl)pentanamide exhibits a predicted boiling point of 398.8 °C at 760 mmHg and a density of 1.133 g/cm³ . The unsubstituted analog N-phenylpentanamide has a significantly lower boiling point of 338.2 °C at 760 mmHg and a density of 1.0 g/cm³ [1]. This difference of approximately 60 °C in boiling point reflects the stronger intermolecular hydrogen-bonding network present in the hydroxylated derivative. The para-hydroxy isomer N-(4-hydroxyphenyl)pentanamide has a predicted boiling point of 402.7 °C at 760 mmHg and a density of 1.1 g/cm³, values that are closely comparable to the meta-isomer .

Physicochemical properties Purification Formulation

Selective Derivatization via Free Meta-Hydroxyl Group

The phenolic hydroxyl group of N-(3-hydroxyphenyl)pentanamide serves as a reactive handle for selective functionalization via O-alkylation, O-acylation, or sulfonylation without requiring deprotection steps . In contrast, the methoxy analog N-(3-methoxyphenyl)pentanamide lacks this free hydroxyl group, precluding direct O-functionalization and necessitating alternative synthetic routes that may be lower-yielding or require harsher conditions . The meta-hydroxyl positioning further differentiates this compound from the ortho-hydroxy isomer, where intramolecular hydrogen bonding can attenuate nucleophilicity and complicate regioselective derivatization .

Synthetic chemistry Derivatization Chemical biology

Chlorinated Derivative Antimicrobial Activity

While direct biological activity data for N-(3-hydroxyphenyl)pentanamide are limited in the public domain, the chlorinated derivative 5-chloro-N-(3-hydroxyphenyl)pentanamide has been reported to exhibit significant antimicrobial and anti-inflammatory activities . Studies indicate that derivatives of this compound class can inhibit bacterial growth and possess antioxidant effects . This class-level evidence supports the utility of the N-(3-hydroxyphenyl)pentanamide scaffold as a starting point for developing bioactive molecules, particularly when the hydroxyl group is leveraged for additional functionalization. In contrast, the para-hydroxy isomer N-(4-hydroxyphenyl)pentanamide has been studied for anticancer properties via ROS accumulation pathways, indicating that the substitution pattern on the phenyl ring directs distinct biological activity profiles .

Antimicrobial Drug discovery Structure-activity relationship

Validated Application Scenarios


Hit-to-Lead Optimization Requiring Meta-Hydroxy Substitution

N-(3-hydroxyphenyl)pentanamide is preferentially selected over N-phenylpentanamide when the target binding site requires hydrogen-bonding interactions with a meta-positioned hydroxyl group. The 0.75 LogP unit reduction relative to the unsubstituted analog [1] improves aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeability, positioning this scaffold as an intermediate in lipophilicity optimization campaigns. The free phenolic hydroxyl group further enables rapid SAR exploration through O-functionalization without deprotection .

Chemical Probe Development for Hydrogen-Bonding Geometry

For probing protein-ligand interactions where the precise vector of hydrogen bonding is critical, N-(3-hydroxyphenyl)pentanamide offers a distinct advantage over the para-hydroxy isomer. While both regioisomers share identical hydrogen-bond donor/acceptor counts and comparable global physicochemical properties (LogP, TPSA, density) [2], the meta-substitution pattern presents the hydroxyl group at a different angle relative to the amide backbone, potentially engaging distinct binding site residues [3]. This subtle geometric differentiation can be decisive in achieving target selectivity within a protein family.

Synthetic Intermediate for Antimicrobial Libraries

Based on class-level evidence from the chlorinated derivative 5-chloro-N-(3-hydroxyphenyl)pentanamide, which demonstrates antimicrobial and anti-inflammatory activities , the parent scaffold N-(3-hydroxyphenyl)pentanamide serves as a strategic starting material for synthesizing focused libraries targeting infectious and inflammatory diseases. The meta-hydroxy substitution pattern is associated with antimicrobial activity in this chemotype, whereas the para-hydroxy isomer has been linked to anticancer mechanisms , guiding scaffold selection based on therapeutic area focus.

Physicochemical Property Calibration in ADME Optimization

N-(3-hydroxyphenyl)pentanamide occupies a favorable region of drug-like chemical space, with a TPSA of 49.3 Ų [4] that falls below the 60–70 Ų threshold often associated with poor oral bioavailability. When optimizing lead compounds that require moderate polarity without sacrificing membrane permeability, this scaffold offers a balanced profile compared to more polar derivatives (higher TPSA) or fully non-polar analogs like N-phenylpentanamide (TPSA = 29 Ų, LogP = 2.68) [5], which may exhibit excessive lipophilicity and associated toxicity risks.

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